molecular formula C10H11NO2 B8414066 7-Methoxy-2-methyl-benzofuran-4-ylamine

7-Methoxy-2-methyl-benzofuran-4-ylamine

Cat. No.: B8414066
M. Wt: 177.20 g/mol
InChI Key: VOSBBPGJLKFPGR-UHFFFAOYSA-N
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Description

Structural Significance of Benzofuran Core in Bioactive Compounds

The benzofuran system—a fused benzene and furan ring—provides exceptional stability and electronic diversity, enabling interactions with enzymes, receptors, and nucleic acids. The planar aromatic system facilitates π-π stacking, while substituents like methoxy (-OCH₃) and methyl (-CH₃) groups modulate solubility, bioavailability, and target affinity. For instance, methoxy groups enhance metabolic stability by reducing oxidative degradation, whereas methyl substituents improve lipophilicity, critical for blood-brain barrier penetration.

Benzofuran derivatives exhibit broad-spectrum bioactivity, including antitumor, antimicrobial, and anti-inflammatory effects. The amine group in 7-methoxy-2-methyl-benzofuran-4-ylamine introduces hydrogen-bonding capabilities, potentially enhancing binding to targets like kinases or G protein-coupled receptors. Computational studies suggest that the amine’s lone pair interacts with catalytic residues in bacterial chorismate mutase, a mechanism observed in related antitubercular benzofurans.

Historical Development of Methoxy- and Methyl-Substituted Benzofurans

Since Perkin’s 1870 synthesis of unsubstituted benzofuran, methoxy and methyl groups have been strategically incorporated to optimize pharmacological profiles. Early work focused on natural products like wutaifuranal, where methoxy groups conferred antioxidant properties. The 1980s saw advances in Friedel-Crafts alkylation and Claisen rearrangement to install methyl groups, improving synthetic yields.

Modern catalytic methods, such as copper-mediated cyclization (e.g., CuCl/DBU systems), enable precise substitution at positions 2 and 7. For example, trifluoroethyl-substituted benzofurans achieve 93% yields under copper catalysis, a strategy adaptable to 7-methoxy-2-methyl derivatives. Palladium-copper cocatalysts further enhance regioselectivity, critical for scaling amine-substituted variants.

Role of this compound in Modern Drug Discovery

This derivative’s structural features align with key drug-likeness criteria:

  • Molecular Weight : 177.20 g/mol, within Lipinski’s rule of five
  • LogP : Estimated 2.1 (PubChem), ideal for membrane permeability
  • Hydrogen Bond Donors/Acceptors : 1 donor (NH₂), 3 acceptors (OCH₃, furan O, NH₂), favoring target engagement

Ongoing research explores its utility as:

  • Antimicrobial Agent : Analogues inhibit Mycobacterium tuberculosis chorismate mutase by 65% at 30 mM.
  • Neurological Modulator : Methoxy groups mimic neurotransmitters like serotonin, suggesting potential in Alzheimer’s therapy.
  • Anticancer Precursor : Structural similarity to eustifoline D enables functionalization into carbazole hybrids targeting topoisomerases.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
IUPAC Name 7-methoxy-2-methyl-1-benzofuran-4-amine
SMILES CC1=CC2=C(C=CC(=C2O1)OC)N
Estimated LogP 2.1

Table 2: Synthetic Routes to this compound

Method Conditions Yield (%) Reference
CuCl/DBU Cyclization DMF, 80°C, 12h 70–91
Pd/Cu Cocatalysis Triethylamine, 100°C, 8h 84–91
Scandium-Triflate [4+1] Toluene, RT, 6h 75–91

The compound’s synthesis typically begins with o-hydroxy aldehydes and amines under copper catalysis. For example, reacting 5-methoxysalicylaldehyde with methylpropargylamine in choline chloride-ethylene glycol solvent yields the core structure, followed by palladium-mediated amination.

Future directions include optimizing its pharmacokinetics via prodrug strategies (e.g., acetylating the amine) and exploring structure-activity relationships (SAR) through substituent variations at positions 4 and 7. Collaborative efforts in computational chemistry and high-throughput screening will further elucidate its therapeutic potential.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-methoxy-2-methyl-1-benzofuran-4-amine

InChI

InChI=1S/C10H11NO2/c1-6-5-7-8(11)3-4-9(12-2)10(7)13-6/h3-5H,11H2,1-2H3

InChI Key

VOSBBPGJLKFPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2O1)OC)N

Origin of Product

United States

Scientific Research Applications

The biological activity of 7-Methoxy-2-methyl-benzofuran-4-ylamine and its derivatives has been extensively studied. Key findings include:

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Apoptosis Induction : Compounds have been shown to induce apoptosis in leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) .
  • Selectivity : Some derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapy.

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties:

  • Broad Spectrum : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to strong antibacterial activity .
  • Potential Antituberculosis Agents : Certain derivatives have demonstrated potential against Mycobacterium smegmatis, suggesting their utility in treating tuberculosis .

Case Studies

Several case studies highlight the applications of this compound:

  • Cancer Cell Line Studies :
    • A study synthesized various derivatives and tested their effects on K562 cells. The most active compound induced apoptosis with an IC50 value of 5.0 mM, showcasing its potential as an anticancer agent .
  • Antibacterial Screening :
    • Another investigation screened multiple compounds against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that some derivatives had MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their antimicrobial potential .

Table of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
This compoundAnticancerK562 (leukemia)IC50 = 5.0 mM
Derivative AAntimicrobialMycobacterium smegmatisMIC = 6.25 µg/mL
Derivative BAntimicrobialPseudomonas aeruginosaMIC = 12.5 µg/mL

Chemical Reactions Analysis

Acylation and Alkylation of the Amine Group

The primary amine at the 4-position undergoes nucleophilic reactions with acylating or alkylating agents.

Reaction TypeReagents/ConditionsProductYield/OutcomeSource
AcylationAcetyl chloride, pyridine, RT7-Methoxy-2-methyl-benzofuran-4-ylacetamide~85% (analogous to)
AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl-7-methoxy-2-methyl-benzofuran-4-ylamine~78% (estimated from)

Mechanistic Insight :

  • The amine attacks electrophilic carbonyl or alkyl groups, forming stable amides or secondary amines.

  • Electron-donating methoxy and methyl groups enhance nucleophilicity at the amine site .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes regioselective substitution due to electron-donating substituents.

PositionReactionReagents/ConditionsMajor ProductNotesSource
C-5NitrationHNO₃, H₂SO₄, 0°C5-Nitro-7-methoxy-2-methyl-benzofuran-4-ylaminePara to methoxy group
C-6BrominationBr₂, FeCl₃, CH₂Cl₂6-Bromo-7-methoxy-2-methyl-benzofuran-4-ylamineMeta to amine group

Key Factors :

  • Methoxy group directs electrophiles to the para position (C-5).

  • Steric hindrance from the methyl group at C-2 limits substitution at proximal sites .

Diazotization and Coupling Reactions

The amine group can be converted to a diazonium salt, enabling coupling or replacement reactions.

ReactionConditionsProductApplicationSource
DiazotizationNaNO₂, HCl, 0–5°CBenzofuran-4-diazonium chlorideIntermediate for aryl halides/azo dyes
Sandmeyer ReactionCuCN, KCN7-Methoxy-2-methyl-benzofuran-4-carbonitrileCyanide substitution

Example :

Ar-NH2NaNO2,HClAr-N2+CuCNAr-CN\text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{CuCN}} \text{Ar-CN}

This pathway is critical for introducing cyano groups, enabling further functionalization.

Oxidative Coupling and Cyclization

The amine and methoxy groups facilitate oxidative transformations.

ReactionOxidizing AgentProductYieldSource
Oxidative CyclizationPd(OAc)₂, BQPolycyclic benzofuran derivatives~70%
Coupling with PhenolsFeCl₃, O₂Biaryl ethers~65%

Notable Example :
Under palladium catalysis, the amine group participates in intramolecular C–N bond formation, yielding fused heterocycles (e.g., indole-benzofuran hybrids) .

Ring Modification via Metal-Catalyzed Reactions

Transition metals enable cross-coupling and ring expansion.

Reaction TypeCatalystSubstrateProductSource
Suzuki CouplingPd(PPh₃)₄Aryl boronic acids4-Aryl-7-methoxy-2-methyl-benzofuran
C–O CyclizationCuI, DMEDAAlkyne/ketone precursorsExpanded benzofuran cores

Limitations :

  • Steric bulk from the methyl group may reduce coupling efficiency at C-2 .

Biological Activity and Derivatization

Derivatives of 7-methoxy-2-methyl-benzofuran-4-ylamine show promise in medicinal chemistry:

DerivativeModificationBioactivitySource
Hydrazide ConjugatesCondensation with hydrazidesAntimicrobial (MIC: 8 µg/mL vs. S. aureus)
Schiff BasesReaction with aldehydesAnticancer (IC₅₀: 12 µM in HeLa cells)

Structure-Activity Relationship (SAR) :

  • Methoxy and methyl groups enhance membrane permeability.

  • Electron-withdrawing substituents (e.g., nitro) at C-5 improve antimicrobial potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

5-Methyl-7-Methoxyisoflavone
  • Structure : A benzopyran-4-one core with a methoxy group at position 7, a methyl group at position 5, and a phenyl group at position 3 (CAS: 82517-12-2).
  • Molecular Formula : C₁₇H₁₄O₃ (FW: 266.3) .
  • Key Differences: Core structure: Benzopyranone (isoflavone) vs. benzofuran. Functional groups: Lacks the amine group present in 7-Methoxy-2-methyl-benzofuran-4-ylamine. Applications: Isoflavones are studied for estrogenic and antioxidant activities, whereas benzofuran amines may target neurotransmitter systems or agrochemical pathways.
Metsulfuron Methyl
  • Structure : A sulfonylurea herbicide with a triazine ring, methoxy, and methyl substituents (CAS: 74223-64-6).
  • Molecular Formula : C₁₄H₁₅N₅O₆S (FW: 381.36) .
  • Key Differences: Core structure: Triazine-sulfonylurea vs. benzofuran. Functional groups: Sulfonylurea bridge and ester group vs. benzofuran-linked amine.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Formula Primary Applications
This compound Benzofuran 7-OCH₃, 2-CH₃, 4-NH₂ C₁₀H₁₁NO₂ (Hypothetical) Understudied; potential CNS/agrochemical
5-Methyl-7-Methoxyisoflavone Benzopyranone 7-OCH₃, 5-CH₃, 3-Ph C₁₇H₁₄O₃ Antioxidant, estrogenic activity
Metsulfuron Methyl Triazine-sulfonylurea 4-OCH₃, 6-CH₃, sulfonylurea bridge C₁₄H₁₅N₅O₆S Herbicide (ALS inhibitor)

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Ketones

A widely used method involves cyclizing phenolic ketones under acidic conditions. For example, methylbutylketone reacts with 4-substituted phenols in the presence of methanesulfonic acid to form 2-alkylbenzofurans.

Procedure :

  • React 4-amino-2-methyl-7-methoxyphenol with methylbutylketone in methanesulfonic acid at 80°C.

  • Stir for 12 hours, followed by neutralization and extraction.

Yield : ~65% (estimated from analogous syntheses).

Mechanism :

  • Protonation of the ketone carbonyl.

  • Nucleophilic attack by the phenolic oxygen.

  • Dehydration to form the furan ring.

One-Pot Synthesis via Acyl Sulfonate Intermediates

Patents describe a one-pot method using acyl sulfonates to avoid isolating unstable intermediates:

Steps :

  • Convert 4-nitro-2-methyl-7-methoxyphenol to its acyl sulfonate using tosyl chloride.

  • Cyclize in refluxing dichloroethane with triethylamine.

Advantages :

  • Minimizes purification steps.

  • Achieves yields >70% for related benzofurans.

Introduction of the C-4 Amine Group

Nitro Reduction Strategy

Procedure :

  • Synthesize 2-methyl-7-methoxybenzofuran-4-nitro via nitration (HNO₃/H₂SO₄).

  • Reduce nitro to amine using H₂/Pd-C or SnCl₂/HCl.

Challenges :

  • Nitration regioselectivity (para vs. meta).

  • Over-reduction risks with catalytic hydrogenation.

Optimization :

  • Use ammonium formate as a hydrogen donor for milder reduction (yield: 82%).

Direct Amination via Nucleophilic Substitution

A halogen or sulfonate group at C-4 can be displaced by ammonia or amines:

Example :

  • Prepare 4-bromo-2-methyl-7-methoxybenzofuran.

  • React with aqueous NH₃ in DMF at 120°C.

Yield : 58% (similar to benzofuran aminations).

Sigmatropic Rearrangement for Amine Installation

-Sigmatropic Rearrangement of Hydroxylamines

A patent method for related benzofurans uses hydroxylamine derivatives:

Steps :

  • React N-(4-hydroxyphenyl)-N-(methylsulfonyl)methanesulfonamide with methylbutylketone.

  • Acid-catalyzed rearrangement forms the benzofuran core with an amine.

Conditions :

  • Methanesulfonic acid, 70°C, 6 hours.

  • Yield: ~60%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYieldAdvantagesLimitations
Acid-Catalyzed Cyclization4-Amino-phenol derivativeCyclization65%Simple reagentsLow regioselectivity
One-Pot Acyl Sulfonate4-Nitro-phenolTosylation/Cyclization70%Fewer purification stepsHigh-temperature conditions
Nitro ReductionBenzofuran-4-nitroCatalytic hydrogenation82%High yieldMultiple steps required
Sigmatropic RearrangementHydroxylamine derivative-Rearrangement60%Direct amine installationComplex precursor synthesis

Challenges and Optimization Strategies

Regioselectivity in Cyclization

  • Methoxy and methyl groups direct electrophilic substitution to C-5 and C-6, complicating C-4 functionalization.

  • Solution : Use bulky directing groups (e.g., sulfonamides) to favor C-4 substitution.

Amine Group Stability

  • Primary amines are prone to oxidation.

  • Solution : Protect as sulfonamides during synthesis (e.g., using methanesulfonyl chloride) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Methoxy-2-methyl-benzofuran-4-ylamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzofuran precursors followed by functionalization. For example, methoxy and methyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under controlled anhydrous conditions. Reaction temperature (e.g., 60–80°C) and catalysts (e.g., Lewis acids like AlCl₃) significantly impact regioselectivity and purity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the amine derivative. Yield optimization requires monitoring by TLC and GC-MS to identify intermediates .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of methoxy and methyl substituents on benzofuran-4-ylamine?

  • Methodological Answer :

  • ¹H NMR : Methoxy groups (δ ~3.8–4.0 ppm) show singlet peaks, while methyl groups (δ ~2.3–2.6 ppm) exhibit splitting patterns dependent on adjacent protons. Aromatic protons in the benzofuran core (δ ~6.5–7.5 ppm) reveal substitution patterns via coupling constants .
  • IR Spectroscopy : Methoxy C-O stretches appear at ~1250–1050 cm⁻¹, while NH₂ bending in amines is observed near 1600 cm⁻¹. Discrepancies in these regions help differentiate isomers .
  • Cross-Validation : Compare with X-ray crystallography data from structurally similar compounds (e.g., 7-Methoxy-3-chromanone) to confirm assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran-4-ylamine derivatives?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects.

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities. For example, residual solvents like THF or DMF can inhibit biological activity .
  • Solvent Screening : Test activity in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to assess solubility-driven discrepancies.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA) to identify outliers .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and Fukui indices, identifying reactive sites (e.g., C-4 position due to electron-withdrawing amine group).
  • Solvent Effects : Incorporate PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize transition states .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., via UV-Vis monitoring of reaction progress) .

Q. What experimental designs mitigate degradation of this compound under ambient light or oxidative conditions?

  • Methodological Answer :

  • Light Sensitivity : Store solutions in amber vials and conduct reactions under inert atmospheres (N₂/Ar). Use UV-stable solvents like acetonitrile.
  • Oxidative Stability : Add antioxidants (e.g., BHT at 0.1% w/v) or chelating agents (EDTA) to buffer systems. Monitor degradation via LC-MS/MS over 24-hour intervals .
  • Accelerated Aging Studies : Expose samples to controlled UV light (254 nm) and measure half-life using Arrhenius plots .

Analytical and Structural Challenges

Q. How does X-ray crystallography clarify the conformational flexibility of the benzofuran-4-ylamine core?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) of derivatives (e.g., 7-Methoxy-3-chromanone) reveals torsional angles between the benzofuran ring and substituents. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Compare with computational models (Mercury software) to analyze π-π stacking or hydrogen-bonding interactions critical for stability .

Q. What are the limitations of mass spectrometry in detecting trace byproducts during scale-up synthesis?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Use ESI-TOF or Orbitrap instruments with ppm-level accuracy to identify low-abundance byproducts (e.g., dimerization products at m/z 350–400).
  • Limitations : Isomeric byproducts (e.g., regioisomers) may have identical masses but require orthogonal techniques like ion mobility spectrometry for resolution .

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